molecular formula C17H11Cl3N2OS B2935984 N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide CAS No. 748792-97-4

N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide

Cat. No.: B2935984
CAS No.: 748792-97-4
M. Wt: 397.7
InChI Key: ZGOJJMYIKCZHIF-UHFFFAOYSA-N
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Description

N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide (CAS 748792-97-4, MFCD03655003) is a thiazole-derived acetamide compound featuring two 2-chlorophenyl substituents at the 4- and 5-positions of the thiazole ring, along with a 2-chloroacetamide group at the 2-position . The presence of multiple chloro substituents likely enhances lipophilicity and metabolic stability, which are critical for drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4,5-bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2OS/c18-9-14(23)21-17-22-15(10-5-1-3-7-12(10)19)16(24-17)11-6-2-4-8-13(11)20/h1-8H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOJJMYIKCZHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects : The target compound’s bis(2-chlorophenyl) groups introduce steric bulk compared to simpler analogs like N-(thiazol-2-yl)acetamide. This likely reduces molecular planarity, affecting crystal packing and solubility .

Chloro Positioning : Unlike 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide , the target compound’s chlorophenyl groups are at the 2-position, which may influence π-π stacking and intermolecular interactions.

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound: Crystallographic data are unavailable, but analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit R₂²(8) hydrogen-bonded dimers via N–H⋯N interactions . The dihedral angle between the thiazole and aryl rings (61.8°) suggests significant non-planarity, which may be amplified in the target compound due to steric hindrance from the bis(2-chlorophenyl) groups .
  • Simpler Analogs : N-(Thiazol-2-yl)acetamide lacks bulky substituents, enabling tighter packing and stronger hydrogen-bond networks .

Biological Activity

N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C17H11Cl3N2OS
  • Molecular Weight : 397.71 g/mol
  • CAS Number : 6125-31-1

The compound features a thiazole ring, which is known for its diverse pharmacological properties. The presence of chlorine substituents on the phenyl rings enhances its biological activity by influencing lipophilicity and electronic properties.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy:

Pathogen Activity Reference
Staphylococcus aureusEffective (MIC: 0.22 - 0.25 μg/mL)
Escherichia coliModerate
Candida albicansModerate
Methicillin-resistant S. aureus (MRSA)Effective

The compound demonstrated significant activity against Gram-positive bacteria, particularly MRSA, while showing moderate effectiveness against Gram-negative bacteria and fungi.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds with similar thiazole structures have shown promising results:

  • Cell Line Tested : MCF7 (human breast adenocarcinoma)
  • Method : Sulforhodamine B (SRB) assay
  • Findings : Certain derivatives exhibited potent anticancer activity with IC50 values indicating effective inhibition of cell proliferation.

The presence of electron-withdrawing groups in the structure is believed to enhance the cytotoxicity of these compounds by facilitating interactions with cellular targets involved in cancer progression .

The biological activity of thiazole derivatives is often attributed to their ability to disrupt essential cellular processes:

  • Antimicrobial Mechanism :
    • Thiazole compounds inhibit bacterial growth by disrupting lipid biosynthesis and interfering with cell wall synthesis.
    • They may also induce oxidative stress within microbial cells, leading to cell death .
  • Anticancer Mechanism :
    • Thiazole derivatives can induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of Bcl-2 family proteins.
    • Molecular docking studies suggest that these compounds interact with specific receptors or enzymes critical for tumor growth .

Case Studies

  • Study on Antimicrobial Properties :
    A study screened multiple thiazole derivatives for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds bearing halogenated phenyl rings exhibited superior activity against Gram-positive bacteria compared to their non-halogenated counterparts .
  • Anticancer Screening :
    Another investigation focused on the anticancer properties of synthesized thiazole derivatives against the MCF7 cell line, revealing that specific modifications to the thiazole structure significantly enhanced cytotoxicity .

Q & A

Q. What are the standard synthetic routes for preparing N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide?

  • Methodological Answer : A common approach involves coupling 2-aminothiazole derivatives with chloroacetic acid derivatives using carbodiimide-based coupling agents. For example, 3,4-dichlorophenylacetic acid and 2-aminothiazole can be condensed in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent, triethylamine as a base, and stirred at 273 K for 3 h. Post-reaction, the mixture is extracted with dichloromethane, washed with NaHCO₃ and brine, and purified via recrystallization from methanol/acetone (1:1) . Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature gradients.

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (to verify substituent positions and amide bond formation), mass spectrometry (for molecular ion peaks and fragmentation patterns), and elemental analysis (to validate C/H/N ratios). For example, NMR signals for thiazole protons typically appear at δ 6.5–7.5 ppm, while acetamide carbonyl carbons resonate near δ 165–170 ppm in ¹³C spectra . Purity is assessed via HPLC or TLC, with recrystallization achieving >95% purity in optimized protocols .

Advanced Research Questions

Q. How can contradictory yield data in analogous thiazolyl acetamide syntheses be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 21% vs. 33% for similar chloro-substituted derivatives ) often arise from:
  • Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) may slow nucleophilic attack during coupling.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) can enhance reactivity but may complicate purification.
  • Reaction monitoring : Real-time TLC or in-situ IR spectroscopy helps identify incomplete reactions or side products.
    Systematic optimization using Design of Experiments (DoE) can isolate critical factors (e.g., temperature, catalyst loading) .

Q. What computational methods support the design of reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics, while molecular docking studies assess binding affinity in biological targets. For example, ICReDD’s workflow integrates reaction path searches via quantum calculations and machine learning to prioritize experimental conditions, reducing trial-and-error cycles . Tools like Gaussian or ORCA model transition states, and software such as AutoDock Vina evaluates interactions with enzymes like cytochrome P450 .

Q. How do intermolecular interactions influence the crystal packing of thiazolyl acetamides?

  • Methodological Answer : X-ray crystallography reveals that N–H···N hydrogen bonds form R₂²(8) motifs, stabilizing dimers (e.g., N1–H1N1···N2 distance: 2.89 Å ). π–π stacking (3.6–3.7 Å between thiazole rings) and C–H···π interactions (e.g., phenyl-to-thiazole) further enhance lattice stability. These interactions guide polymorphism studies and solubility predictions .

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